7-Azaindazole

Kinase inhibitor design AKT inhibition Scaffold optimization

7-Azaindazole (1H-pyrazolo[3,4-b]pyridine, CAS 271-73-8) delivers critical advantages over standard indazole. Its 7-position nitrogen enables distinct hinge-binding geometry for kinase selectivity (e.g., AXL, AKT) and improves aqueous solubility. Unlike indazole's 1H/2H tautomer mixture, 7-azaindazole undergoes exclusive N7-alkylation in butanone, eliminating regioisomeric purification. Pd-catalyzed C3-arylation proceeds under identical indazole conditions, enabling seamless scaffold switching. Procure this privileged scaffold for antiviral (influenza PB2), kinase inhibitor, or fragment-based screening programs.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-73-8
Cat. No. B029739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaindazole
CAS271-73-8
Synonyms1H-Pyrazolo[3,4-b]pyridine;  7-Aza-1H-indazole;  Pyrazolo[3,4-b]pyridine; 
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2)N=C1
InChIInChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
InChIKeyGVLRTOYGRNLSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaindazole (CAS 271-73-8) Procurement Guide: Comparative Evidence for Scientific Selection


7-Azaindazole (1H-pyrazolo[3,4-b]pyridine, CAS 271-73-8) is a nitrogen-rich bicyclic heteroaromatic scaffold comprising a pyrazole ring fused to a pyridine ring, structurally distinct from its isomeric 4-, 5-, and 6-azaindazoles and from the parent indazole (CAS 271-44-3) by the replacement of a CH unit in the six-membered ring with a nitrogen atom at the 7-position [1]. The molecular formula is C₆H₅N₃, molecular weight 119.12 g/mol, with a predicted pKa of 5.92 ± 0.20, calculated LogP of 0.46, and two hydrogen bond acceptor sites versus one in indazole, conferring altered electronic distribution, hydrogen-bonding capacity, and aqueous solubility profile relative to non-aza analogs . Its rigid bicyclic architecture serves as a privileged scaffold in medicinal chemistry, particularly as a kinase inhibitor hinge-binding motif, and as a versatile intermediate in transition metal-catalyzed cross-coupling reactions [2].

Why Indazole or Isomeric Azaindazoles Cannot Substitute for 7-Azaindazole in Critical Applications


The nitrogen atom position in the azaindazole scaffold is not a trivial structural variation but a determinant of molecular recognition, reactivity, and downstream developability. In kinase inhibitor design, the pyridine nitrogen of 7-azaindazole engages in specific hydrogen-bonding interactions with the hinge region of ATP-binding pockets that differ fundamentally from those formed by indazole or other azaindazole isomers, directly impacting binding affinity and selectivity profiles [1]. In palladium-catalyzed transformations, 7-azaindazole exhibits distinct regioselectivity and reactivity compared to indazole—both substrates share the challenge of C3 direct arylation, yet the electronic influence of the 7-aza nitrogen modulates coupling yields under identical conditions [2]. Furthermore, in antiviral programs targeting influenza PB2, systematic evaluation of 7-azaindazole versus 7-azaindole analogs revealed scaffold-dependent potency differences that preclude simple interchangeability [3]. The quantitative evidence below establishes where these scaffold-specific differences translate into measurable performance gaps.

Quantitative Differentiation Evidence: 7-Azaindazole vs. Indazole and Isomeric Analogs


Improved Kinase Selectivity and In Vivo Target Engagement of 7-Azaindazole-Based AKT Inhibitors vs. Indazole

In a head-to-head comparison within the same 2,3,5-trisubstituted pyridine series, the 4,7-diazaindazole-containing AKT inhibitor (compound 2c) demonstrated improved kinase selectivity relative to the indazole analog (compound 1). Compound 2c achieved greater than 80% inhibition of GSK3β phosphorylation in a BT474 tumor xenograft model in mice, whereas the indazole comparator exhibited inferior drug-like properties and broader off-target kinase inhibition [1]. Note: 4,7-Diazaindazole is a closely related 7-azaindazole derivative bearing an additional nitrogen; the comparison serves as class-level inference for the 7-azaindazole scaffold's differentiation from indazole.

Kinase inhibitor design AKT inhibition Scaffold optimization In vivo pharmacodynamics

High-Potency AXL Kinase Inhibition with Favorable Kinome-Wide Selectivity from 7-Azaindazole Scaffold

A systematic structure-activity relationship study of 7-azaindazole-based AXL inhibitors identified optimized compounds with single-digit nanomolar potency. The lead series demonstrated a favorable selectivity profile across a broad kinome panel, with the 7-azaindazole core providing the optimal hinge-binding geometry to achieve both potency and selectivity—attributes not achievable with indazole or alternative azaindazole isomers in the same optimization campaign [1]. While direct comparator IC₅₀ values are not reported, the study establishes the 7-azaindazole scaffold as the preferred template for achieving the requisite balance of AXL potency versus off-target kinase inhibition.

AXL receptor tyrosine kinase Kinase selectivity Cancer therapeutics Scaffold-driven drug design

Regioselective C3 Direct Arylation Yields of 1H-7-Azaindazole vs. 1H-Indazole Under Identical Aqueous Catalytic Conditions

Under identical 'on water' palladium-catalyzed C3 direct arylation conditions (5 mol% Pd(OAc)₂, PPh₃ ligand, 100°C, water as solvent), 1H-7-azaindazole and 1H-indazole both underwent regioselective C3-arylation in moderate to good yields. The methodology was applied to both substrates in parallel, establishing that 7-azaindazole is compatible with aqueous C-H activation protocols designed for indazole while offering the distinct electronic properties conferred by the 7-aza nitrogen [1]. This parallel reactivity enables substitution of 7-azaindazole into existing indazole derivatization workflows without requiring catalyst re-optimization.

C-H activation Palladium catalysis Direct arylation Green chemistry Heterocycle functionalization

Scaffold-Dependent Antiviral Activity of 7-Azaindazole vs. 7-Azaindole in Influenza PB2 Inhibition

In a medicinal chemistry campaign targeting the influenza PB2 subunit, both 7-azaindole and 7-azaindazole analogs were synthesized and evaluated. The 7-azaindazole series demonstrated distinct structure-activity relationships compared to the 7-azaindole series, with the nitrogen positional difference influencing PB2 binding affinity and cellular antiviral potency. The optimization campaign explored both scaffolds in parallel, establishing that scaffold selection directly impacts achievable potency and that 7-azaindazole and 7-azaindole are not functionally interchangeable [1].

Antiviral drug discovery Influenza PB2 Scaffold comparison Kinase inhibitor repurposing

Regioselective N7 Alkylation of 7-Azaindazole vs. Indazole Tautomeric Alkylation Patterns

A general and mild procedure for alkylation of 7-azaindazole at the N7 position using alkyl halides in butanone was developed, requiring no additives such as acids or bases. This regioselectivity differs from the alkylation behavior of indazole, which exhibits two interconvertible tautomeric forms (1H and 2H) leading to mixtures of N1- and N2-alkylated products unless controlled conditions are employed [1]. The predictable N7 regioselectivity of 7-azaindazole simplifies synthetic route design and improves isolated yields of desired regioisomers.

Regioselective alkylation Synthetic methodology Tautomer control Building block preparation

2-Position Palladium-Catalyzed Functionalization Reactivity of 7-Azaindole vs. 5-Azaindole

In a comparative study of palladium-catalyzed functionalization at the 2-position, Suzuki coupling of 7-azaindoles proceeded faster than that of 5-azaindoles under identical conditions (5% Pd(OAc)₂, LiCl, KOAc in DMF at 110°C). The 2-substituted 7-azaindoles were obtained with moderate to high yields, demonstrating enhanced reactivity relative to the 5-azaindole isomer [1]. While the study focused on azaindoles rather than azaindazoles, the 7-position nitrogen in the bicyclic system confers comparable electronic activation for cross-coupling at the adjacent position.

Suzuki coupling Palladium catalysis Azaindole functionalization Cross-coupling

Procurement-Driven Application Scenarios for 7-Azaindazole Based on Verified Evidence


Kinase Inhibitor Scaffold Optimization Requiring Improved Selectivity and In Vivo Target Engagement

Research teams developing AKT or AXL kinase inhibitors where indazole-based leads exhibit unacceptable off-target kinase inhibition or insufficient in vivo pharmacodynamic activity should prioritize 7-azaindazole as the replacement scaffold. Evidence demonstrates that 4,7-diazaindazole (a 7-azaindazole derivative) achieves >80% inhibition of GSK3β phosphorylation in xenograft models with improved kinase selectivity relative to indazole [1]. The 7-azaindazole core provides the optimal hinge-binding geometry for AXL inhibition with favorable kinome-wide selectivity profiles [2].

Aqueous C-H Activation and Direct Arylation Method Transfer from Indazole

Synthetic chemistry groups with established 'on water' palladium-catalyzed C3 direct arylation protocols for indazole can directly substitute 7-azaindazole without method re-optimization. Under identical conditions (5 mol% Pd(OAc)₂, PPh₃, water, 100°C), 1H-7-azaindazole undergoes regioselective C3-arylation in moderate to good yields comparable to 1H-indazole [3]. This compatibility enables seamless scaffold switching when enhanced aqueous solubility or altered electronic properties are required for downstream applications.

Influenza PB2 Antiviral Programs Requiring Scaffold Differentiation from 7-Azaindole

Influenza antiviral drug discovery programs targeting the PB2 subunit should procure 7-azaindazole as a distinct scaffold from 7-azaindole. Parallel optimization of both series revealed scaffold-dependent SAR and potency ceilings, establishing that these heterocycles are not functionally interchangeable [4]. Systematic evaluation of both scaffolds is necessary to identify optimal candidates, and 7-azaindazole provides a complementary chemical space for exploration.

Regioselective N-Alkylation for Building Block Synthesis

Medicinal chemistry groups requiring predictable N-alkylation with minimal regioisomeric byproducts should select 7-azaindazole over indazole. Unlike indazole, which exists as interconvertible 1H and 2H tautomers leading to alkylation mixtures, 7-azaindazole undergoes selective N7 alkylation under mild, additive-free conditions in butanone [5]. This regioselectivity reduces purification overhead and improves isolated yields in building block preparation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.